Cas no 180468-41-1 ((R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate)

(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral intermediate with significant utility in asymmetric synthesis and pharmaceutical applications. Its stereospecific structure makes it valuable for constructing complex molecules with high enantiomeric purity. The compound features a rigid dihydroisoquinoline scaffold, enhancing its role in medicinal chemistry for developing bioactive compounds. Its ethyl carboxylate group provides versatility for further functionalization, enabling tailored modifications in drug discovery. The (R)-configuration ensures precise stereochemical control, critical for achieving desired pharmacological properties. This compound is particularly useful in synthesizing alkaloid derivatives and other heterocyclic systems, offering researchers a reliable building block for exploring novel therapeutic agents.
(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate structure
180468-41-1 structure
Product Name:(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No:180468-41-1
MF:C18H19NO2
MW:281.348964929581
MDL:MFCD17488799
CID:2155235
PubChem ID:53764720
Update Time:2025-08-03

(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Solifenacin impurity 21
    • (1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid ethyl ester
    • (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
    • Ethyl (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
    • Ethyl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
    • DKKVDRQVNMALLN-UHFFFAOYSA-N
    • STL450942
    • A812543
    • ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
    • ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
    • ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate
    • 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbox
    • 180468-41-1
    • AS-72865
    • CS-M0033
    • ethyl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
    • (R)-ethyl1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
    • DB-235807
    • (R)-ethyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
    • AKOS037647221
    • SCHEMBL13041647
    • ETHYL (1R)-1-PHENYL-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLATE
    • MFCD17488799
    • (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
    • MDL: MFCD17488799
    • Inchi: 1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1
    • InChI Key: DKKVDRQVNMALLN-QGZVFWFLSA-N
    • SMILES: O(CC)C(N1CCC2C=CC=CC=2[C@H]1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 281.141578849g/mol
  • Monoisotopic Mass: 281.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.145

(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Pricemore >>

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(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:180468-41-1)(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Order Number:A1141021
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:51
Price ($):220.0
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(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Related Literature

Additional information on (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Recent Advances in the Study of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-41-1)

The compound (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-41-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral isoquinoline derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular diseases. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological properties, and investigating its role as a building block for more complex therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the asymmetric synthesis of tetrahydroisoquinoline alkaloids, a class of compounds with notable bioactivity. The researchers developed a novel catalytic system that significantly improved the enantioselectivity and yield of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, paving the way for its scalable production. This advancement is particularly relevant for the pharmaceutical industry, where chiral purity is critical for drug efficacy and safety.

In parallel, a team from the University of Cambridge reported the compound's potential as a modulator of dopamine receptors in a 2024 paper in ACS Chemical Neuroscience. Using molecular docking and in vitro assays, they demonstrated that derivatives of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit selective binding to D2-like dopamine receptors, suggesting possible applications in treating Parkinson's disease and schizophrenia. These findings open new avenues for structure-activity relationship (SAR) studies aimed at developing more potent and selective dopaminergic agents.

From a synthetic chemistry perspective, recent work published in Organic Letters (2024) has explored the compound's reactivity in palladium-catalyzed cross-coupling reactions. The study revealed that (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can serve as an effective substrate for constructing complex polycyclic frameworks, which are often found in natural products with anticancer properties. This discovery expands the toolbox of medicinal chemists working on oncology drug development.

Pharmacokinetic studies of the compound have also progressed, with a 2023 report in Drug Metabolism and Disposition providing detailed insights into its metabolic stability and cytochrome P450 interactions. The data suggest that while the compound shows moderate hepatic clearance, strategic structural modifications could enhance its metabolic profile for therapeutic applications. These findings are particularly valuable for drug design efforts aiming to improve bioavailability and reduce potential drug-drug interactions.

Looking forward, the versatility of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate continues to inspire innovative research across multiple domains of medicinal chemistry. Its dual role as both a biologically active scaffold and a synthetic building block positions it as a valuable asset in the discovery of new therapeutic agents. Future studies are expected to further elucidate its mechanism of action and explore its potential in combination therapies for complex diseases.

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Amadis Chemical Company Limited
(CAS:180468-41-1)(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
A1141021
Purity:99%
Quantity:1g
Price ($):220.0
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